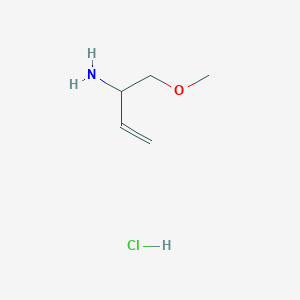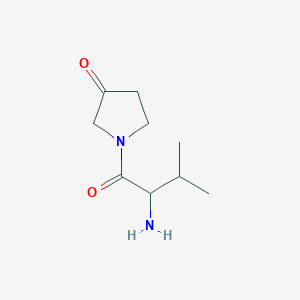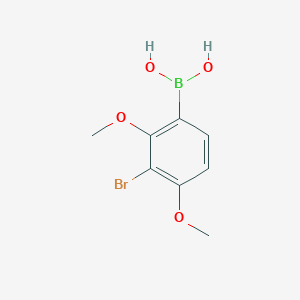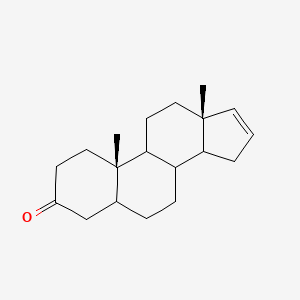![molecular formula C24H32FN3O3 B14800427 3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanserin is a chemical compound known for its potent and selective antagonistic properties towards alpha-1 adrenergic receptors. It is primarily used in scientific research, particularly in the study of cardiovascular diseases. The compound has a molecular formula of C24H26FN3O3 and a molecular weight of 423.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanserin involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with reagents to form an intermediate compound.
Cyclization: The intermediate undergoes a cyclization reaction under specific conditions to form the core structure of Butanserin.
Functional Group Modification: The core structure is then modified by introducing functional groups through various chemical reactions, such as alkylation or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Butanserin.
Industrial Production Methods
Industrial production of Butanserin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale reactors and advanced purification techniques are employed to ensure the efficient production of Butanserin .
Analyse Des Réactions Chimiques
Types of Reactions
Butanserin undergoes several types of chemical reactions, including:
Oxidation: Butanserin can be oxidized using oxidizing agents to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Butanserin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Butanserin .
Applications De Recherche Scientifique
Butanserin has a wide range of scientific research applications, including:
Cardiovascular Research: Due to its selective antagonistic properties towards alpha-1 adrenergic receptors, Butanserin is used to study cardiovascular diseases and related conditions.
Neuroscience: The compound is also employed in neuroscience research to investigate its effects on neurotransmitter systems and receptor interactions.
Pharmacology: Butanserin is used to explore its pharmacological properties, including its potential therapeutic applications and side effects.
Drug Development: Researchers use Butanserin as a reference compound in the development of new drugs targeting alpha-1 adrenergic receptors.
Mécanisme D'action
Butanserin exerts its effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This inhibition prevents the normal action of neurotransmitters like norepinephrine, leading to various physiological effects. The molecular targets of Butanserin include alpha-1 adrenergic receptors, and its action involves blocking the receptor’s activity, thereby modulating cardiovascular and neurological functions .
Comparaison Avec Des Composés Similaires
Butanserin is compared with other similar compounds, such as:
Ritanserin: Another selective antagonist of alpha-1 adrenergic receptors, used in similar research applications.
Flufylline: A compound with similar receptor antagonistic properties but different chemical structure.
Fluprofylline: Shares similar pharmacological properties with Butanserin but differs in its molecular structure.
Uniqueness of Butanserin
Butanserin is unique due to its high selectivity and potency towards alpha-1 adrenergic receptors. This selectivity makes it a valuable tool in scientific research, particularly in studies related to cardiovascular and neurological functions .
Propriétés
Formule moléculaire |
C24H32FN3O3 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H32FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h7-10,18,20-21H,1-6,11-16H2,(H,26,31) |
Clé InChI |
VHRMFIRFRFMWMS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)N(C(=O)N2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)


![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)

![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
